DOTMA
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Overview
Description
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride, commonly known as DOTMA, is a cationic lipid. It is widely used in the field of gene therapy for its ability to form complexes with nucleic acids, facilitating their delivery into cells. This compound is particularly known for its role in the formation of lipid-DNA complexes, which are crucial for the transfection process.
Mechanism of Action
Target of Action
DOTMA, or 1,2-di-O-octadecenyl-3-trimethylammonium propane, is a cationic lipid that is widely used for gene transfection . The primary target of this compound is the genetic material within cells, specifically DNA and RNA . It directly interacts with plasmid DNA to form lipid-DNA complexes .
Mode of Action
This compound forms unilamellar liposomes, which are vesicles with a single lipid bilayer . These liposomes complex with DNA and RNA, facilitating their delivery into cells . The this compound liposomes induce a positive charge on their surface, promoting efficient interactions between the cell membrane and the liposome . This interaction allows the genetic material to be delivered into the cell.
Biochemical Pathways
The biochemical pathway primarily involved in this compound’s mechanism of action is gene transfection. This process involves the introduction of foreign DNA or RNA into cells, which can then be expressed by the cell’s machinery. This compound facilitates this process by forming complexes with the genetic material and aiding in its delivery into the cell .
Pharmacokinetics
The pharmacokinetics of this compound involve its uptake into cells and subsequent release of the genetic material. The this compound/DNA complexes form spontaneously after mixing an aliquot of the reagent with an aqueous solution of DNA . The ratio of this compound to DNA is critical to the reagent’s efficacy . The optimal ratio should be such that the amount of positive charge contributed by the this compound liposomes slightly exceeds the number of negative charges on the DNA .
Result of Action
The result of this compound’s action is the successful delivery and expression of foreign DNA or RNA within cells. This can lead to the production of specific proteins or the silencing of specific genes, depending on the nature of the introduced genetic material . This makes this compound a powerful tool in gene therapy, allowing for the treatment of diseases that were previously untreatable .
Action Environment
The action environment of this compound can influence its efficacy and stability. Factors such as the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells can all impact the effectiveness of this compound-mediated gene transfection . Therefore, it is crucial to consider these factors when designing and implementing this compound-based gene therapy strategies.
Biochemical Analysis
Biochemical Properties
DOTMA plays a crucial role in biochemical reactions by acting as a transfection agent. It interacts with various biomolecules, including nucleic acids, proteins, and cell membrane components. The positive charge on this compound allows it to form complexes with negatively charged nucleic acids, facilitating their encapsulation within liposomes. These liposomes can then fuse with cell membranes, delivering the genetic material into the cells. This compound also interacts with cell surface proteins and receptors, enhancing the uptake of the liposome-nucleic acid complexes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by facilitating the delivery of genetic material, which can lead to changes in gene expression and cellular metabolism. This compound-mediated gene transfection can activate or inhibit specific signaling pathways, depending on the nature of the delivered genetic material. This can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with nucleic acids through electrostatic interactions. These complexes are encapsulated within liposomes, which can then fuse with cell membranes. Upon fusion, the nucleic acids are released into the cytoplasm, where they can exert their effects. This compound can also interact with intracellular proteins and enzymes, influencing their activity and leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to moisture. Over time, this compound may degrade, leading to reduced transfection efficiency. Long-term studies have shown that this compound can have sustained effects on cellular function, with changes in gene expression and cellular metabolism persisting for extended periods after transfection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively mediate gene transfection without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as inflammation and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve efficient gene transfection, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role in gene transfection. It interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels. This compound can also affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its incorporation into liposomes. These liposomes can be taken up by cells through endocytosis, allowing this compound to be distributed within the cytoplasm. This compound can also interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on gene expression and cellular function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows this compound to interact with intracellular proteins and enzymes, influencing their function and leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
DOTMA is synthesized through a multi-step process involving the reaction of oleyl chloride with trimethylamine. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane, under an inert atmosphere to prevent oxidation. The product is then purified through techniques such as column chromatography to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps like solvent extraction, distillation, and recrystallization to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
DOTMA primarily undergoes substitution reactions due to the presence of its quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different intermediate products.
Scientific Research Applications
DOTMA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of various organic compounds. Its ability to form stable complexes with nucleic acids makes it valuable for studying molecular interactions and reaction mechanisms.
Biology
In biological research, this compound is extensively used for gene transfection. It facilitates the delivery of DNA and RNA into cells, making it a crucial tool for genetic studies and the development of gene therapies.
Medicine
In medicine, this compound-based lipid nanoparticles are used for the delivery of therapeutic nucleic acids. This includes applications in cancer treatment, where gene therapy is used to target and destroy cancer cells.
Industry
In the industrial sector, this compound is used in the production of various biotechnological products. Its role in gene delivery systems makes it valuable for the development of vaccines and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP)
- N-[1-(2,3-Dioleyloxy)propyl]-N,N-dimethyl-N-ethylammonium chloride (DODEMA)
Uniqueness
DOTMA is unique in its structure, which includes two oleoyl chains and a quaternary ammonium head group. This structure provides it with high transfection efficiency and stability, making it more effective in gene delivery compared to similar compounds like DOTAP and DODEMA.
Properties
CAS No. |
148408-89-3 |
---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
0 |
Synonyms |
DOTMA(M-160) |
Origin of Product |
United States |
Q1: How does DOTMA facilitate cellular uptake of nucleic acids?
A1: this compound, being positively charged, readily interacts with negatively charged nucleic acids like DNA and RNA to form complexes called lipoplexes. These lipoplexes fuse with the negatively charged cell membranes, primarily through electrostatic interactions, enabling the entry of nucleic acids into the cells [].
Q2: Does the presence of serum affect this compound-mediated transfection?
A2: Interestingly, this compound-mediated enhancement of HIV-1 infectivity, an indicator of its transfection efficiency, is more pronounced in the presence of serum compared to its absence, despite serum generally inhibiting viral binding and infectivity []. This suggests that serum components may interact with this compound liposomes, potentially altering their properties and enhancing their interaction with cells.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C42H84NO4Cl and a molecular weight of 698.6 g/mol.
Q4: Does the stability and transfection efficiency of this compound lipoplexes vary with lipid composition?
A4: Yes, incorporating helper lipids like DOPE significantly impacts this compound lipoplexes. While DOPE is known to enhance transfection in vitro, it surprisingly decreases transfection activity in vivo, highlighting the importance of optimizing lipid composition for specific applications [].
Q5: What is the biodistribution of this compound after intravenous administration?
A5: Following intravenous injection, this compound-based liposomes are rapidly cleared from circulation and primarily accumulate in the lungs, followed by the liver and spleen. This distribution pattern is attributed to the liposomes' physicochemical properties and the physiological characteristics of these organs [, ].
Q6: How long does this compound-mediated gene expression persist in vivo?
A6: Gene expression following intravenous administration of this compound/DNA complexes is transient, peaking between 4 and 24 hours and diminishing significantly by day 4 []. This transient expression profile is a crucial consideration for designing therapeutic strategies using this compound-based delivery systems.
Q7: Does this compound exhibit any inherent cytotoxicity?
A7: Yes, this compound can be cytotoxic at higher concentrations. Studies have shown that DOTAP and this compound-containing nanoparticles without any cargo can induce the production of reactive oxygen species (ROS) in HepG2 cells, leading to cell death []. This emphasizes the importance of carefully optimizing this compound concentrations in formulations to balance efficacy and safety.
Q8: How does particle size impact the biodistribution and transfection efficiency of this compound/DNA complexes?
A8: Particle size significantly influences the in vivo fate of this compound/DNA complexes. Smaller complexes tend to exhibit a longer circulation half-life and show enhanced tumor accumulation compared to larger complexes. This highlights the importance of controlling particle size for optimizing delivery to target tissues [].
Q9: Can this compound-based delivery systems be modified for targeted gene delivery?
A9: Yes, conjugating targeting ligands to this compound-based liposomes can enhance their specificity towards desired cells or tissues. For instance, incorporating mannosylated lipids into this compound liposomes led to increased gene expression in the liver, demonstrating the potential for receptor-mediated targeted delivery [].
Q10: How is the biodistribution of this compound-based liposomes typically studied?
A10: Researchers often employ radiolabeling techniques, using isotopes like 14C, to track the distribution and elimination of this compound-based liposomes in vivo. Tissue samples collected at different time points post-administration are analyzed for radioactivity levels to determine the liposomes' biodistribution and elimination kinetics [].
Q11: What methods are used to assess the transfection efficiency of this compound lipoplexes?
A11: Reporter gene assays, often employing luciferase or green fluorescent protein (GFP), are commonly used to assess the transfection efficiency of this compound lipoplexes. The level of reporter gene expression, measured by luminescence or fluorescence, correlates with the amount of DNA successfully delivered and expressed within the cells [, ].
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